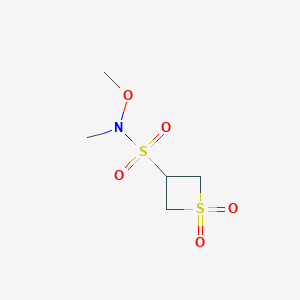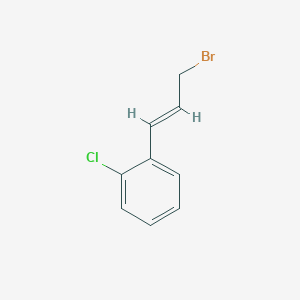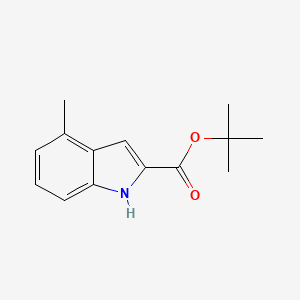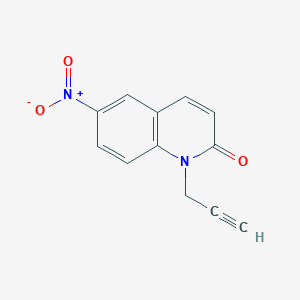![molecular formula C12H7NO4 B11876338 6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 85863-99-6](/img/structure/B11876338.png)
6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of benzopyranopyridines This compound is characterized by its unique fused ring structure, which includes both benzopyran and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one can be achieved through several methods. One efficient approach involves the condensation of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction typically proceeds via a one-pot, three-component reaction, which includes Michael addition and intramolecular cyclization steps . The reaction conditions often involve the use of a Wittig reagent and are carried out in the absence of a metal catalyst, making the process environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the absence of metal catalysts in the synthesis makes it suitable for large-scale production with minimal environmental impact.
化学反応の分析
Types of Reactions
6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) to introduce various functional groups into the compound.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzopyranopyridines. These products can be further utilized in various applications, including drug development and material science.
科学的研究の応用
6,8-Dihydroxy-5H-1
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, the compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.
Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.
類似化合物との比較
Similar Compounds
6,8-Dihydroxy-10-methylbenzo[b][1,8]naphthyridin-5-one: This compound shares a similar fused ring structure but includes a naphthyridine moiety instead of a pyridine moiety.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound features a cyclopentane ring fused to a pyridine ring, differing from the benzopyran structure.
Uniqueness
6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its specific combination of benzopyran and pyridine rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
85863-99-6 |
|---|---|
分子式 |
C12H7NO4 |
分子量 |
229.19 g/mol |
IUPAC名 |
6,8-dihydroxychromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C12H7NO4/c14-6-4-8(15)10-9(5-6)17-12-7(11(10)16)2-1-3-13-12/h1-5,14-15H |
InChIキー |
XKLBJUXDKRKZET-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)OC3=CC(=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)













